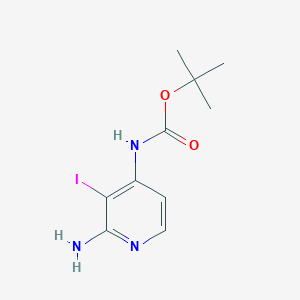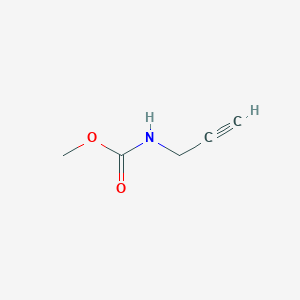
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one, also known as 5-FuOx, is a novel compound that has garnered significant attention due to its potential application in the field of cancer research. The compound is a derivative of 5-fluorouracil, a widely used chemotherapy drug, and has been shown to exhibit enhanced anticancer activity in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the depletion of intracellular thymidine triphosphate, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits low toxicity towards normal cells, indicating that the compound may have a favorable safety profile. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is its enhanced anticancer activity compared to 5-fluorouracil. This makes it a promising candidate for further preclinical and clinical studies. However, the synthesis method of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is relatively complex, which may limit its widespread application in the laboratory.
Direcciones Futuras
There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one. Firstly, further studies are needed to fully understand the mechanism of action of the compound. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one in animal models. Thirdly, clinical studies are needed to evaluate the potential of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one as a chemotherapy drug in humans. Finally, the synthesis method of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one could be optimized to improve its yield and make it more accessible for laboratory use.
Conclusion:
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is a promising compound that has shown enhanced anticancer activity compared to 5-fluorouracil. The synthesis method of the compound is complex, but further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans. Overall, 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one has the potential to become a valuable chemotherapy drug in the future.
Métodos De Síntesis
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with oxalyl chloride and piperazine in the presence of triethylamine. The resulting product is then treated with 3-bromo-2-oxopropyl acetate to obtain 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one. The overall yield of the synthesis method is reported to be around 40%.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one has been extensively studied for its potential anticancer activity. In vitro studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits enhanced cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer. In vivo studies in mice have also demonstrated that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits significant tumor growth inhibition compared to 5-fluorouracil.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFLDENLAZKTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995922.png)
![1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2995925.png)


![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)


![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)

